Cefadroxil is a semisynthetic cephalosporin antibiotic. It is active against a variety of Gram-positive and Gram-negative bacteria, including B. anthracis, V. cholerae, and P. multocida strains (MICs = 1, 2, and 4 µg/ml, respectively), among others. Cefadroxil is protective against infection by strains of S. pyogenes, S. pneumoniae, or S. aureus in mice with 50% protective dose (PD50) values of 0.6-2.4, 18-24, and 0.3-29 mg/kg, respectively. Formulations containing cefadroxil have been used in the treatment of a variety of bacterial infections.
Cefadroxil, also known as CDX or ultracef, belongs to the class of organic compounds known as cephalosporins. Cephalosporins are compounds containing a 1, 2-thiazine fused to a 2-azetidinone to for a oxo-5-thia-1-azabicyclo[4. 2. 0]oct-2-ene-2-carboxylic acid moiety or a derivative thereof. Cefadroxil is a drug which is used for the treatment of the following infections (skin, uti, ent) caused by; s. pneumoniae, h. influenzae, staphylococci, s. pyogenes (group a beta-hemolytic streptococci), e. coli, p. mirabilis, klebsiella sp, coagulase-negative staphylococci and streptococcus pyogenes. Cefadroxil exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Cefadroxil has been detected in multiple biofluids, such as urine and blood. Within the cell, cefadroxil is primarily located in the membrane (predicted from logP).